molecular formula C7H11NO2 B13520114 (1r,3r)-1-Ethoxy-3-isocyanatocyclobutane

(1r,3r)-1-Ethoxy-3-isocyanatocyclobutane

Cat. No.: B13520114
M. Wt: 141.17 g/mol
InChI Key: GYAZPMYJDKUESZ-UHFFFAOYSA-N
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Description

(1r,3r)-1-Ethoxy-3-isocyanatocyclobutane is a chiral compound with significant potential in various fields of chemistry and industry. Its unique structure, featuring an ethoxy group and an isocyanate group attached to a cyclobutane ring, makes it an interesting subject for research and application.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1r,3r)-1-Ethoxy-3-isocyanatocyclobutane typically involves the reaction of cyclobutane derivatives with ethoxy and isocyanate groups. One common method is the reaction of (1r,3r)-1-ethoxycyclobutanol with phosgene or a similar reagent to introduce the isocyanate group. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired stereochemistry is maintained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

(1r,3r)-1-Ethoxy-3-isocyanatocyclobutane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the isocyanate group to an amine.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide or other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclobutane dioxides, while reduction can produce cyclobutane amines.

Scientific Research Applications

Chemistry

In chemistry, (1r,3r)-1-Ethoxy-3-isocyanatocyclobutane is used as a building block for synthesizing more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and the development of chiral catalysts.

Biology

The compound’s reactivity with biological molecules allows it to be used in the modification of biomolecules and the study of enzyme mechanisms.

Medicine

In medicine, this compound can be used in the development of pharmaceuticals, particularly those requiring chiral intermediates.

Industry

Industrially, the compound is used in the production of polymers and other materials that benefit from its unique chemical properties.

Mechanism of Action

The mechanism by which (1r,3r)-1-Ethoxy-3-isocyanatocyclobutane exerts its effects involves its interaction with various molecular targets. The isocyanate group can react with nucleophiles, such as amines and alcohols, forming stable urea or carbamate linkages. These reactions are crucial in the compound’s applications in polymer chemistry and bioconjugation.

Comparison with Similar Compounds

Similar Compounds

    (1r,3r)-1-Ethoxy-3-aminocyclobutane: Similar structure but with an amine group instead of an isocyanate group.

    (1r,3r)-1-Methoxy-3-isocyanatocyclobutane: Similar structure but with a methoxy group instead of an ethoxy group.

Uniqueness

(1r,3r)-1-Ethoxy-3-isocyanatocyclobutane is unique due to its specific combination of functional groups and stereochemistry. This uniqueness allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various applications.

Properties

IUPAC Name

1-ethoxy-3-isocyanatocyclobutane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c1-2-10-7-3-6(4-7)8-5-9/h6-7H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYAZPMYJDKUESZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CC(C1)N=C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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